molecular formula C35H44N2O4 B11831013 tert-butyl benzyl((2S,5S,E)-5-((tert-butoxycarbonyl)amino)-1,6-diphenylhex-3-en-2-yl)carbamate

tert-butyl benzyl((2S,5S,E)-5-((tert-butoxycarbonyl)amino)-1,6-diphenylhex-3-en-2-yl)carbamate

Cat. No.: B11831013
M. Wt: 556.7 g/mol
InChI Key: MHENLUKFXFRHBZ-QBYLACLOSA-N
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Description

tert-butyl benzyl((2S,5S,E)-5-((tert-butoxycarbonyl)amino)-1,6-diphenylhex-3-en-2-yl)carbamate: is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl benzyl((2S,5S,E)-5-((tert-butoxycarbonyl)amino)-1,6-diphenylhex-3-en-2-yl)carbamate typically involves multiple steps, including the formation of the carbamate group and the introduction of the tert-butyl and benzyl groups. Common reagents used in these reactions include tert-butyl chloroformate, benzyl chloride, and various amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at various positions on the molecule, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and various catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl benzyl((2S,5S,E)-5-((tert-butoxycarbonyl)amino)-1,6-diphenylhex-3-en-2-yl)carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be used as a probe or reagent to study enzyme interactions, protein modifications, and other biochemical processes.

Medicine

In medicine, carbamates are often explored for their potential therapeutic properties, including as inhibitors of enzymes or receptors involved in disease pathways.

Industry

In industrial applications, this compound may be used in the development of new materials, coatings, or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of tert-butyl benzyl((2S,5S,E)-5-((tert-butoxycarbonyl)amino)-1,6-diphenylhex-3-en-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites, inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl carbamate
  • benzyl carbamate
  • diphenyl carbamate

Uniqueness

Compared to similar compounds, tert-butyl benzyl((2S,5S,E)-5-((tert-butoxycarbonyl)amino)-1,6-diphenylhex-3-en-2-yl)carbamate stands out due to its specific stereochemistry and functional groups. These features may confer unique reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C35H44N2O4

Molecular Weight

556.7 g/mol

IUPAC Name

tert-butyl N-benzyl-N-[(E,2S,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,6-diphenylhex-3-en-2-yl]carbamate

InChI

InChI=1S/C35H44N2O4/c1-34(2,3)40-32(38)36-30(24-27-16-10-7-11-17-27)22-23-31(25-28-18-12-8-13-19-28)37(33(39)41-35(4,5)6)26-29-20-14-9-15-21-29/h7-23,30-31H,24-26H2,1-6H3,(H,36,38)/b23-22+/t30-,31-/m1/s1

InChI Key

MHENLUKFXFRHBZ-QBYLACLOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)/C=C/[C@H](CC2=CC=CC=C2)N(CC3=CC=CC=C3)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=CC(CC2=CC=CC=C2)N(CC3=CC=CC=C3)C(=O)OC(C)(C)C

Origin of Product

United States

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